3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one
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Overview
Description
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, features a hydroxy group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization and subsequent oxidation to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .
Scientific Research Applications
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The nitrophenyl group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one include other isoindolinone derivatives, such as:
3-Hydroxy-2-phenylisoindolin-1-one: Lacks the nitrophenyl group, resulting in different biological activities.
3-Hydroxy-2-(4-chlorophenyl)-3-phenylisoindolin-1-one: Contains a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
3532-66-9 |
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Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H14N2O4/c23-19-17-8-4-5-9-18(17)20(24,14-6-2-1-3-7-14)21(19)15-10-12-16(13-11-15)22(25)26/h1-13,24H |
InChI Key |
IVOQZIOOZAQGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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